7-{[3-(allyloxy)phenyl][(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
Overview
Description
7-{[3-(allyloxy)phenyl][(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is a useful research compound. Its molecular formula is C25H23N3O2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.17902698 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Schiff Bases and Fluorescent Properties
A study by Trávníček, Buchtík, and Němec (2014) explored a series of Schiff bases derived from quinolinone, focusing on their synthesis, structure, and fluorescent properties. Although the specific compound of interest was not directly mentioned, the research on quinolinone derivatives, including those with allyloxy groups and potential for fluorescence, provides a foundation for understanding how such compounds could be utilized in scientific research for their unique properties. The study found that certain derivatives displayed strong fluorescent intensity, hinting at the potential applications in bioimaging or as fluorescent markers [Trávníček, Buchtík, & Němec, 2014].
Quinolone Antibacterial Agents
Research by Hagen et al. (1990) on quinolone antibacterial agents, including synthesis and biological activity evaluation, underlines the potential of quinolinol derivatives in developing new antibacterial compounds. The study showcases the design and synthesis of quinolone derivatives, some with exceptional potency against Gram-positive organisms, which suggests the broader potential of quinolinol compounds in antimicrobial research [Hagen et al., 1990].
Inhibiting MDM2-p53 Interaction
Lu et al. (2006) discovered a quinolinol derivative that acts as a novel inhibitor of the MDM2-p53 interaction, an essential target in cancer therapy. This compound was found to bind to MDM2 with high affinity and activate p53 in cancer cells, highlighting the potential use of such molecules in developing cancer therapeutic agents. This research indicates the versatility of quinolinol derivatives in drug discovery, especially for targeted cancer therapies [Lu et al., 2006].
Tautomerism of Heterocycles
Takahashi et al. (1976) studied the tautomerism of 2-anilinopyridine and related heterocycles, which is relevant for understanding the chemical behavior and stability of complex organic molecules, including quinolinol derivatives. Insights into tautomerism can inform the design and synthesis of new compounds with desired properties and stability, essential for pharmaceutical and material science applications [Takahashi et al., 1976].
Synthesis and Cytotoxic Activity
Soural et al. (2006) focused on the synthesis and cytotoxic activity of substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones, which are structurally related to the compound of interest. The research demonstrates the potential of quinolinone derivatives in medicinal chemistry, especially in developing compounds with cytotoxic activity against cancer cell lines. The ability to synthesize and evaluate such compounds for cytotoxicity is crucial for advancing cancer research and therapy [Soural et al., 2006].
Properties
IUPAC Name |
7-[[(4-methylpyridin-2-yl)amino]-(3-prop-2-enoxyphenyl)methyl]quinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-14-30-20-8-4-6-19(16-20)23(28-22-15-17(2)11-13-26-22)21-10-9-18-7-5-12-27-24(18)25(21)29/h3-13,15-16,23,29H,1,14H2,2H3,(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPTWPMNDLTACF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC(=CC=C2)OCC=C)C3=C(C4=C(C=CC=N4)C=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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